molecular formula C14H11F3N2O2S B12603028 N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide CAS No. 872604-32-5

N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide

Katalognummer: B12603028
CAS-Nummer: 872604-32-5
Molekulargewicht: 328.31 g/mol
InChI-Schlüssel: ABWMBPOOEVWTOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide is a chemical compound known for its unique structure and properties It contains a carbazole core substituted with a trifluoromethyl group and a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives and dihaloarenes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the carbazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the carbazole core.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted carbazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Wirkmechanismus

The mechanism of action of N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with biological targets, influencing enzyme activity or receptor binding. The carbazole core may interact with DNA or proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide stands out due to its unique combination of a carbazole core, trifluoromethyl group, and methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

872604-32-5

Molekularformel

C14H11F3N2O2S

Molekulargewicht

328.31 g/mol

IUPAC-Name

N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide

InChI

InChI=1S/C14H11F3N2O2S/c1-22(20,21)19-9-3-5-12-11(7-9)10-4-2-8(14(15,16)17)6-13(10)18-12/h2-7,18-19H,1H3

InChI-Schlüssel

ABWMBPOOEVWTOL-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC3=C2C=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.